3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid

Description

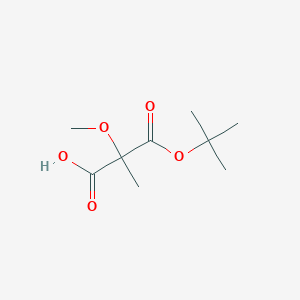

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid is a propanoic acid derivative featuring a tert-butoxy group at position 3, a methoxy group at position 2, and a methyl substituent at position 2. This compound is structurally characterized by a ketone group (3-oxo) and multiple oxygen-containing functional groups, which influence its reactivity and applications.

The tert-butoxy group is a common protecting group in organic synthesis, offering steric bulk and acid lability, while the methoxy group may enhance solubility or modulate electronic effects.

Properties

IUPAC Name |

2-methoxy-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-8(2,3)14-7(12)9(4,13-5)6(10)11/h1-5H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEXGIHUNWGURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of substances in laboratory settings.

Mode of Action

Compounds with tert-butoxy groups, such as potassium tert-butoxide, are known to act as strong bases. They can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The tert-butoxy group’s bulky nature makes it sensitive to steric interactions, affecting its reactivity.

Biochemical Pathways

The compound is involved in the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This process leads to the formation of well-defined peptoid-based polyacids. The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid).

Pharmacokinetics

The compound’s solubility and reactivity can be influenced by its tert-butoxy and carboxylic acid groups.

Result of Action

The result of the compound’s action is the formation of well-defined peptoid-based polyacids. These polyacids can be used as building blocks for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties.

Action Environment

The action of 3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid can be influenced by environmental factors such as pH. For instance, the cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be unveiled in mild acidic conditions. Additionally, the compound’s reactivity can be affected by steric interactions, which are influenced by the spatial arrangement of the molecules in the reaction environment.

Biological Activity

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, also known as a derivative of oxopropanoic acid, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Overview of the Compound

- Chemical Structure : The compound is characterized by the presence of a tert-butoxy group, a methoxy group, and a keto group on a propanoic acid backbone.

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- CAS Number : 37472-52-9

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to:

- Influence Cell Signaling : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism.

- Interact with Enzymes : It may act as an enzyme inhibitor or activator, altering biochemical pathways that lead to various physiological effects.

- Synthesis Applications : It serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and polymers.

Cellular Effects

Research indicates that this compound can significantly impact cell function:

- Cell Proliferation : Studies have shown that it can inhibit cell proliferation in certain cancer cell lines.

- Apoptosis Promotion : The compound has been linked to the promotion of apoptosis (programmed cell death) in malignant cells, suggesting potential anticarcinogenic properties.

Antioxidant Properties

This compound exhibits antioxidant activity by donating hydrogen atoms or electrons to neutralize free radicals, which helps prevent oxidative stress in cells .

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, researchers observed that derivatives of oxopropanoic acids could inhibit tumor growth in vitro. The mechanism involved the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Case Study 2: Antioxidant Effects

Another investigation highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness in reducing oxidative damage in liver cells. The hepatoprotective effects were comparable to established antioxidants like silymarin .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl acetate | Lacks keto group | Low biological activity |

| Tert-butyl alcohol | Contains tert-butoxy group | Minimal biological activity |

| 2-Methyl-3-oxobutyric acid | Lacks methoxy group | Moderate biological activity |

Scientific Research Applications

Synthetic Chemistry

3-(Tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid serves as a versatile intermediate in organic synthesis. Its tert-butoxy and methoxy groups enhance its reactivity and solubility, making it suitable for various chemical transformations.

Table 1: Synthetic Reactions Involving this compound

Pharmaceutical Applications

The compound has potential applications in drug development, particularly as a building block for the synthesis of bioactive molecules. Its structure allows for modifications that can lead to improved pharmacological properties.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a study showed that specific derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms.

Biochemical Studies

This compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways. Its unique functional groups allow it to act as a substrate or inhibitor for various enzymes.

Table 2: Enzyme Interaction Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid

- Structure : Ethoxy group at position 3, 2,2-dimethyl substituents.

- Key Differences : Replacement of tert-butoxy with ethoxy reduces steric hindrance and alters hydrolysis kinetics. The absence of methoxy impacts electronic properties.

- Applications : Used in organic synthesis as a ketone precursor .

(b) 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

- Structure: Boc-protected amino group at position 3, methyl at position 2.

- Key Differences: The amino group introduces nucleophilic reactivity, making it valuable in peptide synthesis. The absence of methoxy limits electronic modulation .

- Applications : Building block for peptidomimetics and protease inhibitors .

(c) 2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid

Physicochemical Properties

Key Research Findings and Limitations

- Reactivity : The tert-butoxy group in the target compound likely facilitates selective deprotection under mild acidic conditions, analogous to Boc-protected analogs .

- Stereochemical Complexity: Enantiomer purification methods (e.g., chiral salt formation) used for 3-[tert-butoxycarbonyl]amino]-2-methylpropanoic acid could apply to the target compound .

- Data Gaps : Direct spectral or biological data for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(tert-butoxy)-2-methoxy-2-methyl-3-oxopropanoic acid, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving tert-butyl carbamate derivatives and aminooxypropanoic acid precursors. For example, a similar tert-butoxycarbonyl-protected compound was synthesized using tert-butyl (3-oxocyclobutyl)carbamate and 2-(aminooxy)-2-methylpropanoic acid hydrochloride in the presence of NaOAc as a base, achieving 98% yield under mild conditions . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equiv of nucleophile), temperature control (room temperature), and inert atmospheres to prevent side reactions.

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodology :

- NMR : Analyze the tert-butoxy group (δ ~1.2–1.4 ppm for nine equivalent protons) and methoxy protons (δ ~3.2–3.5 ppm). Compare with literature data for Boc-protected analogs to confirm regiochemistry .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (≥95% threshold for research-grade material) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ or [M−H]⁻) and detect fragmentation patterns indicative of tert-butoxy cleavage .

Q. What are the critical stability considerations for storage and handling?

- Methodology : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the tert-butoxy and methoxy groups. Stability studies for similar compounds show ≥4-year integrity under these conditions . Avoid prolonged exposure to acidic/basic environments, as tert-butoxy esters are prone to deprotection under strong acids (e.g., TFA) or bases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data across studies for this compound?

- Methodology : Cross-validate data using orthogonal techniques. For example, discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or impurities. Use COSY and HSQC experiments to confirm spin systems and assign stereochemistry . Compare retention times in HPLC with authentic standards when available . If conflicting mass spectra arise, re-analyze using MALDI-TOF for higher sensitivity in detecting low-abundance impurities .

Q. What strategies mitigate racemization during the synthesis of stereoisomers of this compound?

- Methodology :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., Boc-protected serine or threonine derivatives) to enforce stereochemical control .

- Low-Temperature Reactions : Conduct coupling steps at –20°C to minimize epimerization .

- Catalytic Asymmetric Methods : Explore organocatalysts (e.g., proline derivatives) for enantioselective esterification, as demonstrated in tert-butoxycarbonyl amino acid syntheses .

Q. What are the potential applications of this compound in drug delivery or prodrug design?

- Methodology : The tert-butoxy and methoxy groups enhance lipophilicity, making it a candidate for prodrug derivatization. For example:

- Radiopharmaceuticals : Incorporate into chelating agents (e.g., HBED-CC-tris(tBu) ester analogs) for targeted delivery in PET imaging .

- Peptide Conjugates : Use the carboxylic acid moiety for covalent attachment to peptide backbones, enabling pH-sensitive release in tumor microenvironments .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology : Systematically test solubility in buffered solutions (pH 2–10) and polar aprotic solvents (DMF, DMSO). For example, tert-butoxy analogs show improved solubility in DMSO (>50 mg/mL) but poor aqueous solubility (<1 mg/mL in water), requiring sonication or co-solvents (e.g., 10% EtOH) for biological assays . Document solvent purity, as trace water or acids can alter results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.